2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by its unique structure, which includes a phthalazinone core, a pyridine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide typically involves a multistep reaction process. One common method includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the phthalazinone core. This can be achieved through a condensation reaction between a hydrazine derivative and a phthalic anhydride under acidic conditions.
Introduction of the Alkyl Group: The next step involves the alkylation of the phthalazinone core with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Acetamide Group: The final step involves the reaction of the alkylated phthalazinone with 2-pyridinecarboxylic acid chloride in the presence of a base like triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phthalazinone or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Research: It is used as a tool compound to study the mechanisms of cell cycle regulation and apoptosis in cancer cells.
Drug Design: The compound serves as a lead structure for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division. By binding to the tubulin protein, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A well-known anti-tubulin agent with a similar mechanism of action.
Indibulin: Another tubulin inhibitor with structural similarities to the compound .
Uniqueness
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-2-yl)acetamide is unique due to its specific structural features, such as the presence of both a phthalazinone core and a pyridine ring. These features contribute to its distinct binding affinity and selectivity for tubulin, making it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)12-23-19(25)15-8-4-3-7-14(15)16(22-23)11-18(24)21-17-9-5-6-10-20-17/h3-10,13H,11-12H2,1-2H3,(H,20,21,24) |
InChI Key |
IJZTWXBQZFYDND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.